6'-(4-methoxyphenyl)-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione
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Overview
Description
6’-(4-methoxyphenyl)-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement of a pyranochromene core fused with a cyclohexane ring and a thione group The presence of a methoxyphenyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4-methoxyphenyl)-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione typically involves multi-step organic reactions. One common method involves the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles in the presence of concentrated sulfuric acid. This reaction proceeds through a series of steps, including a Wagner-Meerwein rearrangement followed by a Ritter reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Industrial production would also necessitate stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6’-(4-methoxyphenyl)-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6’-(4-methoxyphenyl)-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6’-(4-methoxyphenyl)-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, the thione group may interact with thiol-containing enzymes, affecting their catalytic function. Additionally, the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4’-methoxy-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione
- 6’-methoxy-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione
Uniqueness
6’-(4-methoxyphenyl)-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3S/c1-25-18-7-5-16(6-8-18)19-14-23(28)26-22-15-21-17(13-20(19)22)9-12-24(27-21)10-3-2-4-11-24/h5-8,13-15H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCONUOQBWNXMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=S)OC3=C2C=C4CCC5(CCCCC5)OC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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